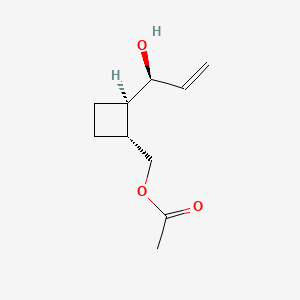
(R)-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is a chiral amine compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its enantiomeric purity, which is crucial for its effectiveness in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride typically involves the use of transaminase-mediated reactions. Transaminases offer an environmentally friendly and economically viable method for the direct synthesis of enantiopure amines starting from prochiral ketones . The process involves the application of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the ®-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride may involve large-scale biocatalytic processes that ensure high yield and purity. The use of biocatalysts such as transaminases, amine dehydrogenases, and imine reductases is common due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylpropan-2-amine: Another chiral amine with similar structural properties.
L-Amphetamine: A well-known stimulant with structural similarities.
Dextroamphetamine: A compound used in the treatment of attention deficit hyperactivity disorder.
Uniqueness
®-1-((S)-2-Methylpyrrolidin-1-yl)propan-2-amine dihydrochloride is unique due to its specific enantiomeric form, which imparts distinct biological and chemical properties. Its high enantioselectivity and purity make it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C8H20Cl2N2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-methylpyrrolidin-1-yl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(9)6-10-5-3-4-8(10)2;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
InChI Key |
GDUHQTSKORBMGT-YUZCMTBUSA-N |
Isomeric SMILES |
C[C@H]1CCCN1C[C@@H](C)N.Cl.Cl |
Canonical SMILES |
CC1CCCN1CC(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
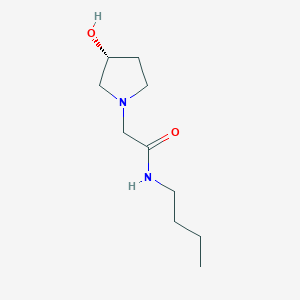
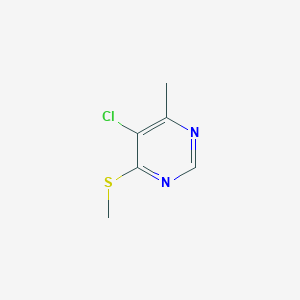
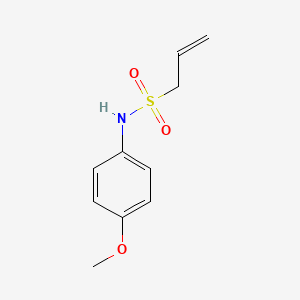
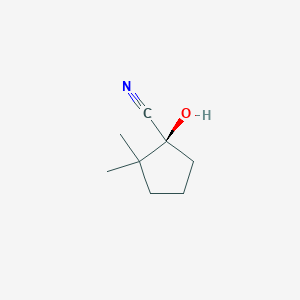
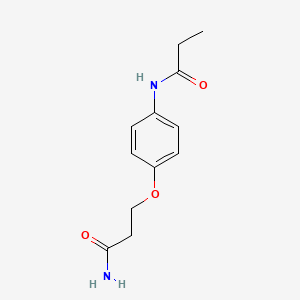
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
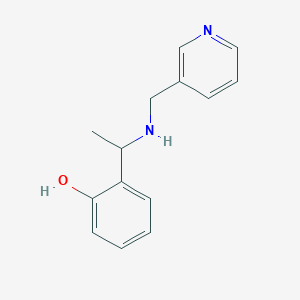
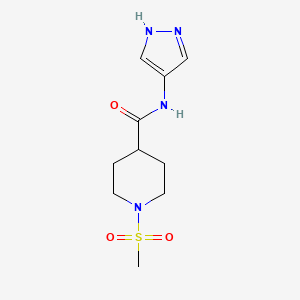
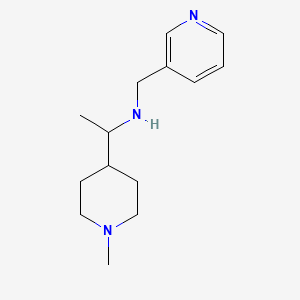
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
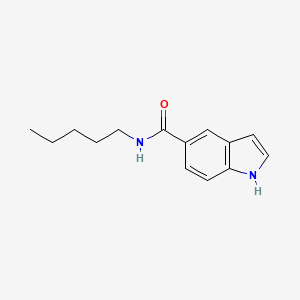
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
